The synthesis of thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester typically involves the reaction of 2,5-dichloro-4-(2-fluoroacetamido)phenol with thiocyanic acid or its derivatives. The reaction conditions may vary, but common methods include:
The reaction may require specific temperatures and solvents to optimize yield and purity. For example, using polar aprotic solvents can enhance the reaction kinetics by stabilizing intermediates.
The molecular structure of thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester can be represented as follows:
The structural representation includes a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and a fluoroacetamido group at the para position relative to the ester linkage.
The compound's InChI key is provided for database searches: InChI=1S/C9H5Cl2FN2OS/c10-7-3-1-5(12(15)16)4-6(7)8(14)9(11)13/h1-4H,(H,15,16)
.
Thiocyanic acid esters can undergo various chemical reactions typical of esters and thiocyanates:
Reactions are often carried out under controlled pH conditions to prevent unwanted side reactions. The use of buffers may help maintain optimal conditions for specific reactions.
The mechanism of action for compounds like thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester typically involves interactions at the molecular level with biological targets. These interactions may include:
Quantitative structure-activity relationship models are often employed to predict biological activity based on structural features.
Relevant data regarding melting point, boiling point, and other thermodynamic properties are crucial for practical applications but were not detailed in the available sources.
Thiocyanic acid, 2,5-dichloro-4-(2-fluoroacetamido)phenyl ester has several scientific uses:
This compound exemplifies the intersection of organic chemistry and applied sciences, highlighting its potential contributions to both fields through ongoing research and development efforts.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: